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Compound of Interest

Compound Name: 3-Chloro-5-iodophenol

Cat. No.: B1424305 Get Quote

An In-Depth Technical Guide to the Solubility of 3-Chloro-5-iodophenol in Common Organic

Solvents

This guide provides a comprehensive overview of the solubility characteristics of 3-chloro-5-
iodophenol, a halogenated phenol of interest in pharmaceutical and chemical synthesis. The

principles, experimental protocols, and theoretical framework detailed herein are designed to

equip researchers, scientists, and drug development professionals with the necessary tools to

effectively utilize this compound in various solvent systems.

Introduction to 3-Chloro-5-iodophenol
3-Chloro-5-iodophenol (CAS No. 861347-86-6) is a disubstituted phenol containing both a

chlorine and an iodine atom on the aromatic ring.[1] Its molecular structure dictates its

physicochemical properties, including its melting point of 60°C and a calculated LogP of

2.6502, suggesting moderate lipophilicity.[1][2][3] Understanding the solubility of this compound

is critical for a range of applications, including reaction chemistry, purification, formulation

development, and analytical characterization.

Key Physical and Chemical Properties:

Molecular Formula: C₆H₄ClIO[1][4]

Molecular Weight: 254.45 g/mol [1][4]
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Appearance: Solid[2]

Melting Point: 60°C[2][3]

Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which

relates to the polarity of the molecules involved.[5][6][7] The solubility of 3-chloro-5-
iodophenol is influenced by a combination of intermolecular forces:

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a key determinant of its polarity,

capable of acting as a hydrogen bond donor.[8] This allows for strong interactions with protic

and other polar solvents.

Dipole-Dipole Interactions: The electronegative chlorine and iodine atoms, along with the

oxygen atom, create a net dipole moment in the molecule, enabling interactions with polar

solvents.

Van der Waals Forces: The aromatic ring and the halogen substituents contribute to London

dispersion forces, which are the primary mode of interaction with nonpolar solvents.

The presence of both a polar hydroxyl group and a larger, more lipophilic halogenated aromatic

structure gives 3-chloro-5-iodophenol a mixed polarity. Its solubility will therefore be a

balance between these competing characteristics. Phenolic compounds are generally more

soluble in polar organic solvents than in water, a trend that is expected to hold for this

compound.[9]

Experimental Determination of Solubility
A precise understanding of solubility requires empirical measurement. The following section

outlines a standard laboratory protocol for determining the solubility of 3-chloro-5-iodophenol.

Saturated Shake-Flask Method
This widely used method involves creating a saturated solution and then quantifying the

amount of dissolved solute.

Protocol:
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Preparation: Add an excess amount of 3-chloro-5-iodophenol to a known volume of the

selected organic solvent in a sealed vial or flask. The excess solid is crucial to ensure

saturation.

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically

24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker is ideal.

Phase Separation: Allow the mixture to stand, or centrifuge, to separate the undissolved

solid from the saturated solution.

Sampling: Carefully extract an aliquot of the clear, saturated supernatant.

Quantification: Analyze the concentration of 3-chloro-5-iodophenol in the aliquot using a

suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC)

with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).

Calculation: The solubility is then calculated and expressed in units such as g/L, mg/mL, or

mol/L.

This workflow is depicted in the diagram below.

Solubility Determination Workflow

1. Add excess solute to solvent 2. Equilibrate at constant temperature 3. Separate solid and liquid phases 4. Sample the supernatant 5. Quantify solute concentration (e.g., HPLC) 6. Calculate solubility

Click to download full resolution via product page

Caption: Workflow for the Shake-Flask Solubility Measurement.

Solubility Profile of 3-Chloro-5-iodophenol in
Common Organic Solvents
While specific experimental data for 3-chloro-5-iodophenol is not readily available in the

literature, a qualitative and estimated quantitative solubility profile can be predicted based on
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its structure and the properties of common solvents. The following table presents this expected

solubility, categorized by solvent type.
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Solvent Class
Solvent
Example

Polarity Index
Expected
Solubility

Rationale for
Solubility
Behavior

Protic Polar Methanol 5.1 High

The hydroxyl

group of

methanol can

hydrogen bond

with the phenolic

-OH group of the

solute.[8]

Ethanol - High

Similar to

methanol,

ethanol's polarity

and hydrogen

bonding

capabilities lead

to good

solvation.[7]

Isopropanol 3.9 Moderate to High

Slightly lower

polarity and

increased steric

hindrance may

slightly reduce

solubility

compared to

methanol.

Aprotic Polar Acetone 5.1 High

The carbonyl

group of acetone

acts as a

hydrogen bond

acceptor for the

phenolic proton.

Acetonitrile 5.8 Moderate to High A polar aprotic

solvent that can

engage in dipole-
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dipole

interactions.

Tetrahydrofuran

(THF)
4.0 High

The ether

oxygen can act

as a hydrogen

bond acceptor,

and the overall

polarity is

favorable.

Dimethyl

Sulfoxide

(DMSO)

7.2 Very High

A highly polar

aprotic solvent,

excellent for

dissolving a wide

range of organic

compounds.

N,N-

Dimethylformami

de (DMF)

6.4 Very High

Another highly

polar aprotic

solvent with

strong solvating

power for polar

molecules.

Nonpolar Hexane 0.1 Low

Dominated by

weak van der

Waals forces,

which are

insufficient to

overcome the

solute's polarity.

[5]

Toluene 2.4 Moderate The aromatic

ring of toluene

can interact with

the solute's

phenyl ring via

π-stacking, and
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its moderate

polarity helps

solvation.

Chlorinated
Dichloromethane

(DCM)
3.1 Moderate to High

Its polarity is

suitable for

dissolving

moderately polar

compounds.

Chloroform 4.1 Moderate to High

Similar to DCM,

its polarity

facilitates the

dissolution of 3-

chloro-5-

iodophenol.

Polarity Index values are from various sources and serve as a general guide.[10][11][12]

The logical relationship for predicting solubility based on solvent and solute properties is

illustrated below.
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Solubility Prediction Logic

3-Chloro-5-iodophenol
- Polar (-OH)

- Lipophilic (Aromatic, Halogens)

Intermolecular Forces
- Hydrogen Bonding

- Dipole-Dipole
- Van der Waals

Organic Solvent
- Polarity

- H-bonding ability

Predicted Solubility
(High, Moderate, Low)
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Caption: Factors influencing the solubility of 3-Chloro-5-iodophenol.

Safety and Handling
3-Chloro-5-iodophenol is classified as harmful if swallowed, causes skin irritation, and may

cause respiratory irritation.[4][13] Appropriate personal protective equipment (PPE), including

gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work

should be conducted in a well-ventilated fume hood.

Conclusion
The solubility of 3-chloro-5-iodophenol is a key parameter for its effective use in research and

development. Its chemical structure, featuring both a polar hydroxyl group and a halogenated

aromatic ring, results in high solubility in polar aprotic and protic organic solvents, moderate

solubility in solvents of intermediate polarity like toluene and dichloromethane, and low

solubility in nonpolar solvents such as hexane. The experimental protocols and theoretical

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1424305?utm_src=pdf-body-img
https://www.benchchem.com/product/b1424305?utm_src=pdf-body
https://www.benchchem.com/product/b1424305?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-5-iodophenol
https://www.sigmaaldrich.com/HK/zh/product/chemscenellcpreferredpartner/ciah987f1039?context=bbe
https://www.benchchem.com/product/b1424305?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1424305?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


framework provided in this guide offer a robust basis for scientists to predict, measure, and

utilize the solubility properties of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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